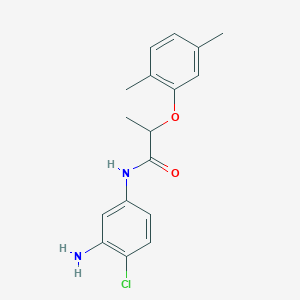
N-(3-Amino-4-chlorophenyl)-2-(2,5-dimethylphenoxy)propanamide
Descripción general
Descripción
N-(3-Amino-4-chlorophenyl)-2-(2,5-dimethylphenoxy)propanamide, commonly known as AMCPA, is a synthetic organic compound used in a variety of scientific research applications. It is a white, crystalline solid that is highly soluble in water and various organic solvents. AMCPA is a versatile compound with a wide range of applications in biochemistry, physiology, and other scientific fields.
Aplicaciones Científicas De Investigación
Anticonvulsant Potential
Research has shown that compounds similar to N-(3-Amino-4-chlorophenyl)-2-(2,5-dimethylphenoxy)propanamide have potential anticonvulsant properties. For example, isomeric N-Benzyl-3-[(chlorophenyl)amino]propanamides were found to be effective in mouse models against maximal electroshock and subcutaneous pentylene tetrazole seizure test models. These compounds showed more potency than standard drugs like phenytoin and valproate in these tests, indicating their potential for use against generalized seizures (Idris, Ayeni, & Sallau, 2011).
Synthesis and Characterization
The compound has been synthesized and characterized for various properties. For instance, N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide was synthesized and analyzed using various spectroscopic techniques (Manolov, Ivanov, Bojilov, & Kalinova, 2022).
Optical and Nonlinear Optical Properties
N-(2-Chlorophenyl)-(1-Propanamide) has been researched for its electro-optic and nonlinear optical material properties. Single crystals grown by the slow evaporation technique were characterized using UV–Vis, IR, NMR, and powder XRD techniques. The second harmonic generators (SHG) signal was detected, suggesting potential applications in nonlinear optics (Prabhu & Rao, 2000).
Herbicidal Activity
Compounds with a similar structure have been evaluated for herbicidal activity. For instance, N-(5,7-Dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide showed effectiveness in herbicidal activity, indicating potential agricultural applications (Liu et al., 2008).
Antimicrobial Properties
Arylsubstituted Halogen(thiocyanato)amides containing similar structures have been synthesized and tested for their antibacterial and antomycotic activity. This suggests the potential of such compounds in developing new antimicrobial agents (Baranovskyi et al., 2018).
Structural, Dielectric, and Optical Properties
The structural, dielectric, and optical properties of similar compounds have been extensively studied. For example, N-(2 chlorophenyl)-(1-propanamide) crystals were characterized for their capacitance, dielectric constant, conductivity, and optical transmission and band gap determination (Srinivasan et al., 2006).
Propiedades
IUPAC Name |
N-(3-amino-4-chlorophenyl)-2-(2,5-dimethylphenoxy)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2/c1-10-4-5-11(2)16(8-10)22-12(3)17(21)20-13-6-7-14(18)15(19)9-13/h4-9,12H,19H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYXDBMGFARHCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC(C)C(=O)NC2=CC(=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Amino-4-chlorophenyl)-2-(2,5-dimethylphenoxy)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(Furo[3,2-b]pyridin-6-yl)ethanone](/img/structure/B1391162.png)
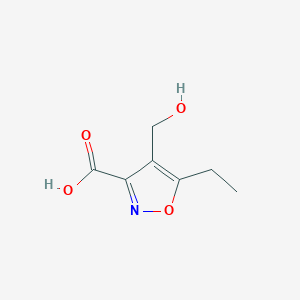
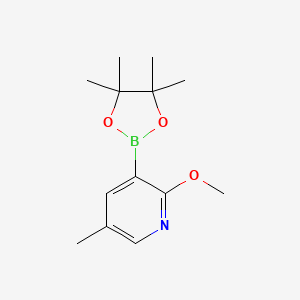
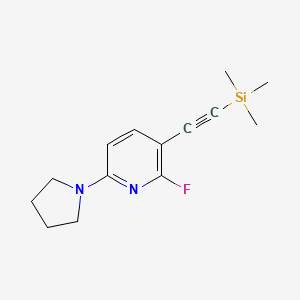
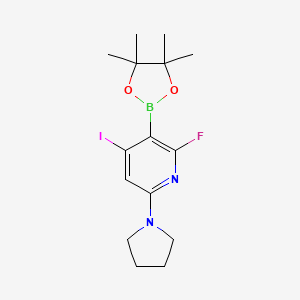

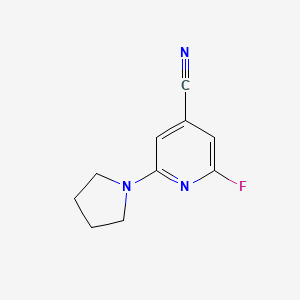
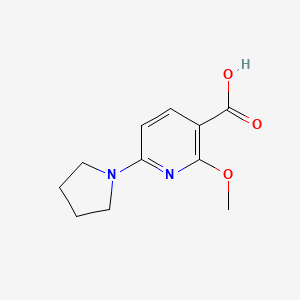
![6-Iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1391173.png)
![(1R,2R)-2-[cyclohexyl(methyl)amino]cyclohexan-1-ol](/img/structure/B1391174.png)

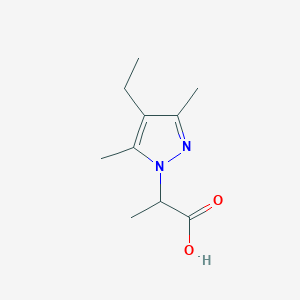
![1,7-Dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1391181.png)